2-(2,2-Difluoro-1-phenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compounds I found are “(2,2-difluoro-1-phenylcyclopropyl)methanesulfonyl chloride” and “(2,2-difluoro-1-phenylcyclopropyl)methanamine hydrochloride”. They are used for research purposes .
Molecular Structure Analysis
The molecular structure of these compounds can be represented by their InChI codes. For “(2,2-difluoro-1-phenylcyclopropyl)methanesulfonyl chloride”, the InChI code is1S/C10H9ClF2O2S/c11-16(14,15)7-9(6-10(9,12)13)8-4-2-1-3-5-8/h1-5H,6-7H2
. For “(2,2-difluoro-1-phenylcyclopropyl)methanamine hydrochloride”, the InChI code is 1S/C10H11F2N.ClH/c11-10 (12)6-9 (10,7-13)8-4-2-1-3-5-8;/h1-5H,6-7,13H2;1H
. Physical and Chemical Properties Analysis
“(2,2-difluoro-1-phenylcyclopropyl)methanesulfonyl chloride” has a molecular weight of 266.7 . “(2,2-difluoro-1-phenylcyclopropyl)methanamine hydrochloride” has a molecular weight of 219.66 . Both compounds are stored at room temperature .Scientific Research Applications
Precision Synthesis of Polymers
2-(2,2-Difluoro-1-phenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in precision polymer synthesis. For instance, it is involved in Suzuki-Miyaura coupling polymerization, leading to polymers like poly(3-hexylthiophene) with narrow molecular weight distributions and high regioregularity. Such polymers have applications in materials science, particularly in the production of electronic and photonic devices (Yokozawa et al., 2011).
Synthesis of Organic Compounds
This compound aids in the synthesis of various organic compounds, including ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives. These derivatives have shown inhibitory activity against serine proteases, indicating potential medicinal applications (Spencer et al., 2002).
Development of Boron-Containing Stilbenes
It's integral to the synthesis of boron-containing stilbene derivatives, which are being explored for their potential in new materials, particularly in LCD technology. These compounds are also being studied for therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Safety and Hazards
Both compounds have safety information available. They have the GHS07 pictogram and the signal word “Warning”. The hazard statements include H315, H319, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-(2,2-difluoro-1-phenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BF2O2/c1-12(2)13(3,4)20-16(19-12)14(10-15(14,17)18)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFYVPWNSHRSNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CC2(F)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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